Methyl 1-benzoyl-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-benzoyl-3-piperidinecarboxylate, also known as MBPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to enhance the activity of acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects
Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and cognitive-enhancing properties. In animal models, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to reduce seizures and increase pain threshold. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has been shown to improve memory and learning in various tasks, including the Morris water maze and passive avoidance tests.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-benzoyl-3-piperidinecarboxylate has several advantages for lab experiments, including its ability to easily cross the blood-brain barrier and target specific areas of the brain. Additionally, Methyl 1-benzoyl-3-piperidinecarboxylate has a relatively low toxicity and is easily synthesized. However, there are also limitations to using Methyl 1-benzoyl-3-piperidinecarboxylate in lab experiments, including its potential for abuse and its limited availability.
Zukünftige Richtungen
There are several future directions for Methyl 1-benzoyl-3-piperidinecarboxylate research, including exploring its potential as a drug delivery system for various neurological disorders, investigating its potential as a cognitive enhancer in humans, and studying its potential as an analgesic agent. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-benzoyl-3-piperidinecarboxylate and its potential side effects.
Conclusion
In conclusion, Methyl 1-benzoyl-3-piperidinecarboxylate is a piperidine derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Methyl 1-benzoyl-3-piperidinecarboxylate and its applications in various fields.
Synthesemethoden
Methyl 1-benzoyl-3-piperidinecarboxylate can be synthesized through various methods, including the reaction of benzoyl chloride with piperidine followed by methylation, as well as the reaction of piperidine with methyl chloroformate followed by benzoylation. The synthesis method depends on the desired yield and purity of the final product. The purity of Methyl 1-benzoyl-3-piperidinecarboxylate can be determined through various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Methyl 1-benzoyl-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Methyl 1-benzoyl-3-piperidinecarboxylate has been explored as a potential anticonvulsant and analgesic agent due to its ability to interact with the central nervous system. In pharmacology, Methyl 1-benzoyl-3-piperidinecarboxylate has been investigated for its potential as a drug delivery system, as it can easily cross the blood-brain barrier and target specific areas of the brain. In neuroscience, Methyl 1-benzoyl-3-piperidinecarboxylate has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
Eigenschaften
Produktname |
Methyl 1-benzoyl-3-piperidinecarboxylate |
---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
methyl 1-benzoylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(10-12)13(16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI-Schlüssel |
YSWCZCGKKCNQSF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.